![molecular formula C12H15NS2 B14260360 Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- CAS No. 396653-28-4](/img/structure/B14260360.png)
Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenols with various electrophiles. For Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-, a common synthetic route includes the reaction of 2-aminothiophenol with tert-butylthiol and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired benzothiazole derivative.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also gaining popularity in the industrial synthesis of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound in drug discovery and development.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the production of dyes, rubber accelerators, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Benzimidazole: Contains a nitrogen atom in place of the sulfur atom in the thiazole ring.
Thiazole: Lacks the fused benzene ring present in benzothiazole.
Uniqueness
Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- is unique due to the presence of the tert-butylthio group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse applications in various fields .
Eigenschaften
CAS-Nummer |
396653-28-4 |
|---|---|
Molekularformel |
C12H15NS2 |
Molekulargewicht |
237.4 g/mol |
IUPAC-Name |
5-tert-butylsulfanyl-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS2/c1-8-13-10-7-9(15-12(2,3)4)5-6-11(10)14-8/h5-7H,1-4H3 |
InChI-Schlüssel |
ALKPCPRKMGCIHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


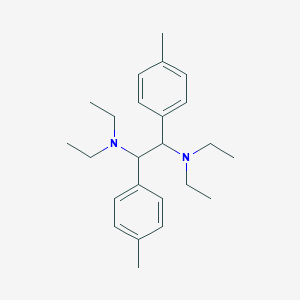
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
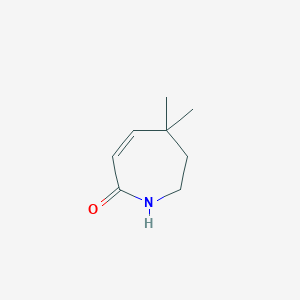
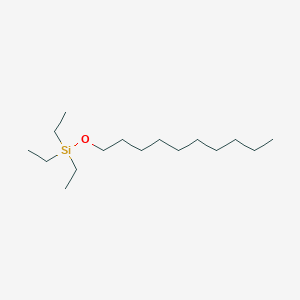
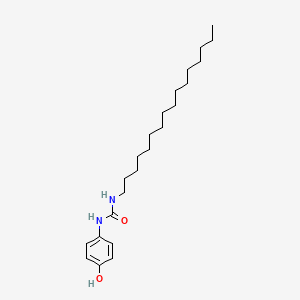
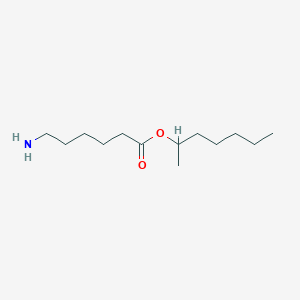
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)

